1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 919970-26-6
Cat. No.: VC4684929
Molecular Formula: C21H15BrFN3O2
Molecular Weight: 440.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919970-26-6 |
|---|---|
| Molecular Formula | C21H15BrFN3O2 |
| Molecular Weight | 440.272 |
| IUPAC Name | 1-[(4-bromophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C21H15BrFN3O2/c22-16-7-3-14(4-8-16)12-25-18-2-1-11-24-19(18)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |
| Standard InChI Key | PDBJHDVLZQJZAN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F)N=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The pyrido[3,2-d]pyrimidine scaffold consists of a fused bicyclic system featuring a pyridine ring condensed with a pyrimidine ring at the [3,2-d] position. In this compound, the core is substituted at the N1 and N3 positions with 4-bromobenzyl and 4-fluorobenzyl groups, respectively (Figure 1). The bromine and fluorine atoms introduce distinct electronic and steric effects: bromine’s electron-withdrawing nature enhances electrophilic reactivity, while fluorine’s small size and high electronegativity optimize binding interactions in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.272 g/mol |
| CAS Number | 919970-26-6 |
| Solubility (Predicted) | Low in water; soluble in DMSO |
The compound’s low aqueous solubility, typical of aromatic heterocycles, necessitates organic solvents like dimethyl sulfoxide (DMSO) for experimental handling.
Synthetic Approaches
While no direct synthesis protocol for this compound is documented in the provided sources, analogous pyridopyrimidine derivatives are synthesized via modular strategies involving:
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Core Scaffold Construction: Cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents.
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Functionalization: Introduction of substituents via alkylation or cross-coupling reactions .
For example, Cu(I)-catalyzed C–N bond formation has been employed to assemble pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines and acrylate esters . Adapting such methods, the target compound could theoretically be synthesized through sequential N-alkylation of a pyrido[3,2-d]pyrimidine precursor with 4-bromobenzyl and 4-fluorobenzyl halides.
Critical Reaction Considerations:
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Temperature: Reactions often proceed at elevated temperatures (e.g., 130°C in DMF) .
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Catalysts: Transition metals like CuI facilitate coupling steps .
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Protecting Groups: Base-sensitive functionalities may require protection during alkylation .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are indispensable for confirming the compound’s structure .
Nuclear Magnetic Resonance (NMR)
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NMR: Aromatic protons from the benzyl groups appear as multiplet signals at δ 7.0–7.5 ppm. The diastereotopic methylene protons adjacent to nitrogen resonate as singlet(s) near δ 5.0–5.5 ppm .
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NMR: Carbonyl carbons (C2 and C4) are observed at δ 160–165 ppm, while aromatic carbons range from δ 120–140 ppm .
Infrared Spectroscopy (IR)
Stretching vibrations for carbonyl groups (C=O) are detected near 1680–1700 cm, and C–Br/C–F bonds appear at 600–800 cm.
Mass Spectrometry (MS)
The molecular ion peak at 440.272 confirms the molecular weight. Isotopic patterns for bromine (1:1 ratio for and ) and fluorine (monoisotopic) aid in structural validation.
Table 2: Key Spectral Signatures
| Technique | Key Signals |
|---|---|
| NMR | δ 5.0–5.5 (methylene), δ 7.0–7.5 (aromatic) |
| IR | 1680–1700 cm (C=O) |
| MS | 440.272 (M) |
Applications in Scientific Research
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Medicinal Chemistry: Serves as a lead compound for optimizing pharmacokinetic properties.
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Chemical Biology: Probes for studying enzyme-substrate interactions.
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Material Science: Fluorinated aromatic systems may exhibit unique photophysical properties.
Comparison with Structural Analogues
Table 3: Analogues and Their Properties
| Compound | Structural Variation | Potential Impact |
|---|---|---|
| 1-(4-Chlorobenzyl)-3-(4-fluorobenzyl) derivative | Cl instead of Br | Altered electrophilicity |
| Pyrido[2,3-d]pyrimidine derivatives | Different ring fusion position | Shifted target selectivity |
The bromine atom in this compound may confer stronger halogen bonding compared to chloro analogues, potentially enhancing receptor affinity .
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